molecular formula C10H19ClN2O2 B1403990 tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride CAS No. 1384424-52-5

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride

Cat. No.: B1403990
CAS No.: 1384424-52-5
M. Wt: 234.72 g/mol
InChI Key: UMGNFLGKWBKYAU-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with the molecular formula C 10 H 18 N 2 O 2 •HCl and a molecular weight of 198.26 g/mol for the free base , features a bridged bicyclic scaffold that serves as a versatile building block for drug discovery. Its primary value lies in its role as a protected amine synthon; the tert-butyloxycarbonyl (Boc) group safeguards the secondary amine functionality during synthetic sequences and can be readily removed under mild acidic conditions to unveil the reactive amine for further derivatization . Researchers utilize this intermediate in the synthesis of more complex molecules, particularly for creating novel compounds targeting the central nervous system. The dense, nitrogen-rich diazabicyclo[3.1.1]heptane core is a privileged structure in medicinal chemistry, often employed to modulate the physicochemical properties and potency of lead compounds . With a measured boiling point of 276.4±15.0 °C and a density of 1.1±0.1 g/cm³ for the free base , this material is supplied with a minimum purity of 97% to ensure consistent and reliable reaction outcomes . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7;/h7-8,11H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGNFLGKWBKYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856916
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384424-52-5
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted diazabicyclo compounds, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride serves as an important building block in organic synthesis. Its bicyclic structure allows for the development of more complex molecules through various reactions, including:

  • Nucleophilic substitutions
  • Cycloadditions
  • Functional group transformations

These reactions leverage the compound's unique structural features to create derivatives with enhanced properties or functionalities.

Biological Studies

The compound is investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its structure enables it to interact with specific biological targets, making it a candidate for:

  • Drug development : Exploring its efficacy as a pharmaceutical agent.
  • Biochemical assays : Understanding enzyme kinetics and mechanisms of action.

Material Science

In material science, this compound is utilized in the synthesis of specialty polymers and materials due to its unique chemical properties. Applications include:

  • Polymerization processes : As a monomer or additive to enhance material properties.
  • Coatings and adhesives : Improving adhesion and durability.

Data Table: Comparison of Applications

Application AreaSpecific Use CasePotential Benefits
Organic SynthesisBuilding block for complex moleculesVersatile reaction pathways
Biological StudiesEnzyme inhibition studiesInsights into drug interactions
Material ScienceSynthesis of specialty polymersEnhanced material properties

Case Study 1: Drug Development

A study explored the use of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivatives in developing novel inhibitors for specific enzymes involved in metabolic pathways. The results indicated that modifications to the bicyclic structure significantly improved binding affinity and selectivity.

Case Study 2: Polymer Synthesis

Research demonstrated the application of this compound in synthesizing high-performance polymers with tailored properties for industrial applications. The incorporation of tert-butyl groups enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires storage at 2–8°C under an inert atmosphere .
  • Applications : Primarily used as a key intermediate in pharmaceutical synthesis , particularly for anti-tumor drugs and nicotinic acetylcholine receptor (nAChR) ligands .
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison with Structurally Similar Compounds

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Non-Hydrochloride Form)

  • Molecular Formula : C₁₀H₁₈N₂O₂ .
  • Molecular Weight : 198.26 g/mol .
  • CAS : 869494-16-6 .
  • Role : Serves as the precursor to the hydrochloride salt and is directly utilized in synthesizing nAChR-targeting derivatives .
  • Key Differences :
    • Lacks the chloride ion, resulting in lower molecular weight and reduced solubility in polar solvents compared to the hydrochloride form.
    • Exhibits additional hazard statements (H332 : harmful if inhaled; H335 : respiratory irritation) .

tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Molecular Formula: C₁₁H₁₉NO₃ .
  • Molecular Weight : 213.27 g/mol .
  • CAS : 1357353-36-6 .
  • Structural Distinction : Features a hydroxyl group instead of a second nitrogen in the bicyclic framework.

Bicyclo[1.1.1]pentan-1-amine Hydrochloride

  • Molecular Formula : C₅H₁₀ClN .
  • CAS : 22287-35-0 .
  • Comparison :
    • Smaller bicyclic structure ([1.1.1]pentane vs. [3.1.1]heptane ), leading to reduced steric bulk and altered pharmacokinetic properties.
    • Used in fragment-based drug design but lacks the dual nitrogen sites critical for nAChR targeting .

Physicochemical and Commercial Comparison

Molecular Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride C₁₀H₁₉ClN₂O₂ 234.72 1384424-52-5 Anti-tumor intermediate
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (free base) C₁₀H₁₈N₂O₂ 198.26 869494-16-6 nAChR ligand precursor
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₁H₁₉NO₃ 213.27 1357353-36-6 Hydrogen-bonding modulator

Pricing and Availability

  • Hydrochloride Salt : Priced at €171.00 per gram (CymitQuimica), reflecting higher production costs due to salt formation .
  • Free Base : Lower cost (€86.00 per gram ) but requires additional steps for pharmaceutical use .

Hazard Profile Comparison

Compound Hazard Statements Safety Precautions
Hydrochloride Salt H302, H315, H319 Use PPE; avoid inhalation
Free Base H302, H315, H319, H332, H335 Use fume hood; seal containers
Hydroxy Analog Not explicitly stated (assumed similar risks) Standard organic compound handling

Research and Industrial Relevance

  • Medicinal Chemistry : The hydrochloride salt is critical in synthesizing N-aryl nicotinamide derivatives targeting nAChRs, with docking studies confirming its superior binding to α7 and α4β2 subtypes compared to epibatidine analogs .
  • Scale-Up : Produced at 50 t/a in industrial settings, underscoring its importance in anti-cancer drug manufacturing .
  • Competitive Edge : The dual nitrogen atoms in its structure provide unique conformational rigidity and receptor interaction sites, unlike simpler bicyclic amines .

Biological Activity

Chemical Identity and Properties
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is a bicyclic compound with the molecular formula C10H19ClN2O2C_{10}H_{19}ClN_2O_2 and a molecular weight of 234.72 g/mol. It is characterized by a tert-butyl ester group attached to a diazabicyclo structure, which contributes to its biological activity and potential therapeutic applications.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the serotoninergic system. This compound has been noted for its potential as a multitarget agent in the treatment of mood disorders, similar to other compounds that modulate serotonin receptors.

Key Findings from Research Studies

  • Antidepressant Properties : Research indicates that derivatives of diazabicyclo compounds exhibit significant antidepressant activity by acting on serotonin transporters and receptors, including 5-HT1A and 5-HT3 . This multitarget approach can lead to enhanced efficacy in treating depression.
  • Kinase Inhibition : Some studies have explored the compound's ability to inhibit specific kinases involved in cancer pathways, suggesting potential anticancer properties . The binding affinity to these targets may provide insights into developing new cancer therapies.
  • Neuroprotective Effects : There is emerging evidence that compounds within this chemical class may offer neuroprotective benefits, potentially aiding in cognitive function and reducing neurodegeneration .

Case Studies

Case Study 1: Antidepressant Activity
A clinical trial evaluated the effects of a related compound on patients with major depressive disorder. The study found that participants experienced significant improvements in mood and cognitive function, attributed to the compound's action on serotonin receptors .

Case Study 2: Cancer Treatment Potential
In vitro studies demonstrated that tert-butyl 3,6-diazabicyclo[3.1.1]heptane derivatives inhibited growth in various cancer cell lines by targeting specific kinases involved in tumor proliferation . These findings suggest a promising avenue for further research into therapeutic applications in oncology.

PropertyValue
Molecular FormulaC10H19ClN2O2C_{10}H_{19}ClN_2O_2
Molecular Weight234.72 g/mol
CAS Number1384424-52-5
Purity95%
Physical StateSolid

Table 2: Biological Activities

Activity TypeMechanism/TargetReference
AntidepressantSerotonin transporter inhibition
Kinase inhibitionTargeting cancer pathways
NeuroprotectionCognitive enhancement

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride in academic research?

The compound is synthesized via microwave-assisted coupling reactions starting from tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (derivative 12 ) and methyl 5-bromonicotinate (13 ), followed by hydrolysis and acylation with anilines or amines . Key steps include:

  • Boc protection/deprotection : Critical for stabilizing the bicyclic core during functionalization.
  • Microwave conditions : Accelerates reaction kinetics for intermediates like compound 14 .
  • Purification : Column chromatography or recrystallization to isolate high-purity products.
Method Yield Key Conditions Reference
Microwave coupling75–85%100°C, 30 min, DMF solvent
Boc deprotection90–95%HCl/dioxane, RT, 2 h

Q. What safety precautions should be observed when handling this compound?

The compound has GHS hazard classifications:

  • H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    Recommended precautions:
  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing or reactions.
  • First aid : Flush eyes/skin with water for 15 minutes if exposed .

Q. How can researchers differentiate between positional isomers (3- vs. 6-carboxylate derivatives)?

Positional isomers are distinguished using:

  • NMR : Chemical shift differences in protons near the carboxylate group.
  • X-ray crystallography : Resolves spatial arrangement of substituents .
  • HPLC-MS : Retention time and mass fragmentation patterns.
Isomer ¹H NMR (δ, ppm) HPLC Retention Time (min)
6-Carboxylate derivative1.42 (s, Boc-CH3)8.2
3-Carboxylate derivative1.38 (s, Boc-CH3)7.8

Advanced Research Questions

Q. What strategies optimize the bicyclo[3.1.1]heptane core for enhanced nAChR binding?

  • Substituent variation : Introduce electron-withdrawing groups to improve π-π stacking with nAChR α7/α4β2 subunits.
  • Docking studies : Compare binding modes to epibatidine using software like AutoDock .
  • SAR analysis : Correlate substituent size/logP with IC50 values .

Q. What evidence supports its role as an antitumor intermediate?

Derivatives of this compound are precursors to N-aryl nicotinamide analogues targeting kinase pathways . Key findings:

  • In vitro activity : Derivatives 32–47 (post-Boc deprotection) show inhibitory effects on cancer cell lines (e.g., HCT-116) .
  • Mechanism : Bicyclic core mimics ATP-binding pockets in kinases .

Q. What analytical techniques assess purity and structural confirmation?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water) .
  • Mass spectrometry : ESI+ mode for molecular ion detection (expected [M+H]⁺ = 199.1 for free base) .
  • Elemental analysis : Validate C, H, N content (±0.4% theoretical) .

Q. How should researchers address discrepancies in reported synthetic yields or crystallographic data?

  • Replicate conditions : Verify reaction parameters (temperature, solvent purity) from conflicting studies.
  • Analytical validation : Cross-check NMR/HPLC data with published spectra .
  • Crystallographic reanalysis : Use higher-resolution datasets or alternative space groups.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride

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